![molecular formula C10H19NO2 B13206613 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2 This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a methylcyclobutanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the aminomethyl and oxolane groups . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxolane ring provides structural stability and can participate in ring-opening reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol backbone.
3-(Aminomethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxolane ring.
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol: Similar structure with a propan-1-ol backbone.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol is unique due to its combination of an aminomethyl group, oxolane ring, and methylcyclobutanol structure. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-2-3-10(8,12)9(6-11)4-5-13-7-9/h8,12H,2-7,11H2,1H3 |
Clé InChI |
JBJJFJKPPYWZIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC1(C2(CCOC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


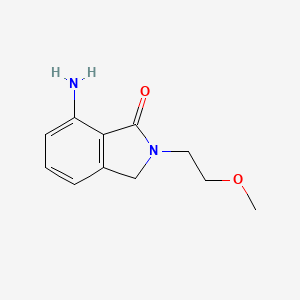
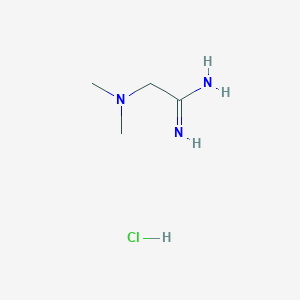
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
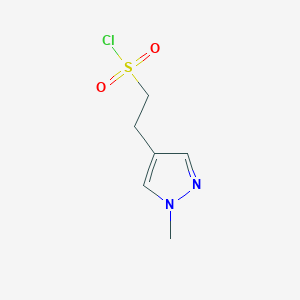
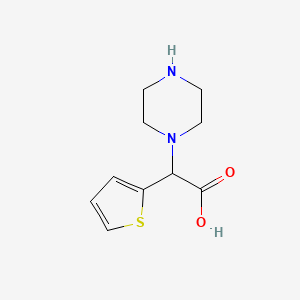
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)
![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

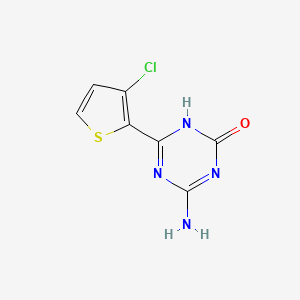
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
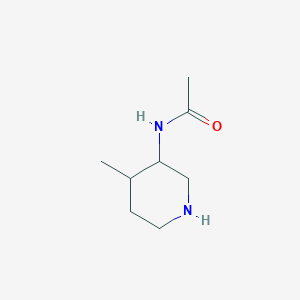
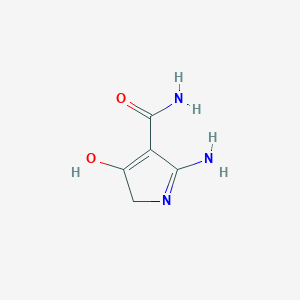
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
